2-Cyclobutylmorpholine is a bicyclic compound that combines a morpholine ring with a cyclobutane moiety. The morpholine structure consists of a six-membered ring containing one nitrogen atom and one oxygen atom, while the cyclobutane is a four-membered ring. This unique combination imparts distinct chemical and biological properties to 2-cyclobutylmorpholine, making it an interesting subject of study in medicinal chemistry and organic synthesis.
Research indicates that 2-cyclobutylmorpholine and its derivatives exhibit notable biological activities. Morpholine derivatives are often explored for their potential as pharmaceuticals due to their ability to cross the blood-brain barrier effectively. They can enhance the potency of drugs targeting central nervous system disorders by improving solubility and permeability . Additionally, compounds featuring cyclobutane moieties have been linked to various biological activities, including anti-inflammatory and anticancer properties .
The synthesis of 2-cyclobutylmorpholine can be achieved through several methodologies:
These synthetic routes allow for the generation of various substituted derivatives, enhancing the compound's applicability.
2-Cyclobutylmorpholine has potential applications in several fields:
Studies focusing on the interactions of 2-cyclobutylmorpholine with biological targets are essential for understanding its pharmacological potential. Research has shown that morpholines can modulate interactions with proteins involved in neurotransmission, potentially influencing drug efficacy and safety profiles . Additionally, investigations into how substituents on the cyclobutane ring affect binding affinity and selectivity towards various receptors are ongoing.
Several compounds share structural similarities with 2-cyclobutylmorpholine, each exhibiting unique properties:
The uniqueness of 2-cyclobutylmorpholine lies in its specific combination of a flexible morpholine structure with a strained cyclobutane ring, which may enhance its interaction with biological targets compared to other similar compounds.
The construction of cyclobutane rings through [2+2] cycloaddition reactions represents one of the most direct approaches to accessing cyclobutyl-containing compounds [2] [3]. Photochemical [2+2] cycloaddition reactions have been extensively employed for the formation of cyclobutane derivatives, with recent advances demonstrating high efficiency under mild conditions [2] [3]. The intramolecular thermal stepwise [2+2] cycloadditions have proven particularly valuable, providing access to highly functionalized cyclobutenes that can serve as precursors to cyclobutyl morpholine derivatives [2].
Enamine-mediated [2+2] cyclizations have emerged as a powerful tool for constructing cyclobutane rings with excellent diastereoselectivity [2]. These reactions typically proceed through a sequential Michael addition followed by cyclization, providing δ-lactone and lactam fused cyclobutenes in good yields [2]. The thermal enamine [2+2] cyclization between enamines and electron-deficient Michael acceptor alkenes controls the regiochemistry and prevents homo-dimerization, making it particularly suitable for the synthesis of substituted cyclobutanes [2].
Recent developments in morpholine-mediated defluorinative cycloaddition have demonstrated the versatility of morpholine as both a solvent and a nucleophile in cycloaddition reactions [4]. The transition-metal-free defluorinative cycloaddition of gem-difluoroalkenes with organic azides in morpholine as solvent constructs fully decorated morpholine-substituted 1,2,3-triazoles with high regioselectivity [4]. This methodology represents a significant advancement in the field, offering a straightforward approach to access complex morpholine derivatives [4].
Palladium-catalyzed retrocyclization reactions have emerged as a powerful strategy for the synthesis of cyclobutane derivatives through the controlled cleavage and reformation of carbon-carbon bonds [5] [6]. The formal [2+2]-retrocyclization of cyclobutanols via two-fold Csp3-Csp3 bond cleavage has been demonstrated using catalytic amounts of palladium acetate and bulky biaryl JohnPhos ligand [5] [6]. This process involves the sequential cleavage of both strained and unstrained Csp3-Csp3 bonds, leading to the formation of styrene and acetophenone derivatives [5] [6].
The mechanism of palladium-catalyzed retrocyclization involves initial β-carbon elimination to open the strained cyclobutane ring, followed by a second carbon-carbon bond cleavage event that may be assisted by ketone functionality [5] [6]. This dual bond cleavage process enables the use of cyclobutanols as masked acetyl groups, which can resist harsh synthetic conditions [5] [6]. The methodology has been successfully applied to various cyclobutanol substrates, demonstrating broad scope and functional group tolerance [5] [6].
Site-selective regiodivergent cyclization reactions have been developed using palladium catalysis, providing access to fully substituted cyclobutenes [7]. These reactions employ palladium acetate in combination with phosphoric acid or triethylamine to control the regioselectivity of the cyclization process [7]. The presence of different additives can direct the reaction toward different regioisomers, providing a valuable tool for the synthesis of diverse cyclobutene derivatives [7].
The utilization of cyclobutanol intermediates represents a versatile approach to the synthesis of cyclobutyl-substituted compounds [8] [5]. Cyclobutanols can be converted to cyclobutene derivatives through acid-catalyzed dehydration, which then serve as key intermediates for further functionalization [8]. The palladium-catalyzed alkoxycarbonylation of cyclobutanols has been developed as an efficient method for the synthesis of cyclobutanecarboxylates bearing α-quaternary carbon centers [8].
The transformation proceeds through the initial formation of cyclobutene intermediates, followed by palladium-hydride insertion and carbon monoxide incorporation [8]. This methodology effectively prevents the transition-metal-catalyzed ring-opening of cyclobutanols while preserving the cyclobutane framework [8]. The reaction demonstrates excellent regioisomeric ratios and broad substrate scope, making it suitable for large-scale synthesis [8].
Cyclobutanol derivatives can also undergo ring-opening reactions to provide linear compounds that can be subsequently cyclized to form morpholine derivatives [5]. The controlled ring-opening of cyclobutanols using palladium catalysis provides access to functionalized alkyl chains that can be coupled with morpholine precursors through various synthetic transformations [5].
Reductive amination represents a fundamental transformation for the synthesis of amine-containing compounds, including morpholine derivatives [9]. The reaction proceeds through the formation of imine intermediates from carbonyl compounds and amines, followed by reduction to yield the corresponding amine products [9]. Sodium cyanoborohydride and sodium triacetoxyborohydride are commonly employed as reducing agents due to their selectivity for imine reduction over carbonyl reduction [9].
The direct reductive amination approach involves the simultaneous addition of carbonyl compounds, amines, and reducing agents, allowing for one-pot synthesis of amine products [9]. This methodology has been successfully applied to the synthesis of morpholine derivatives by employing appropriate cyclobutyl carbonyl precursors [9]. The reaction conditions are typically neutral or weakly acidic, which helps to favor imine formation over competing side reactions [9].
Asymmetric reductive amination protocols have been developed using chiral catalysts to provide enantioselective access to chiral amine products [9]. These methods are particularly valuable for the synthesis of enantiomerically pure cyclobutyl morpholine derivatives, which may exhibit different biological activities depending on their stereochemistry [9]. The use of chiral iridium catalysts in aqueous media has demonstrated high activity and selectivity in the N-alkylation of amines with alcohols via borrowing hydrogen methodology [10].
Chiral auxiliaries have proven to be highly effective tools for the stereoselective synthesis of cyclobutane derivatives [11] [12]. Evans oxazolidinones have been successfully employed as chiral auxiliaries in the [2+2] photodimerization of cinnamic acid derivatives, affording enantiopure cyclobutanes with up to 99% enantiocontrol [11]. The methodology involves the attachment of the chiral auxiliary to the substrate, followed by stereoselective cyclization and subsequent removal of the auxiliary to reveal the enantiomerically pure cyclobutane product [11].
The use of chiral auxiliaries in intermolecular [2+2]-cycloaddition reactions has been demonstrated with silyl enol ethers and α,β-unsaturated esters [12]. Phenylmenthol has been shown to effectively induce asymmetric centers with excellent diastereoselectivity in intramolecular Michael-aldol reactions [12]. These transformations provide access to highly functionalized cyclobutane derivatives that can serve as precursors to cyclobutyl morpholine compounds [12].
Chiral acetals derived from 7-hydroxyindan-1-one and substituted chiral nonracemic 1,2-ethanediols have been evaluated as chiral auxiliaries for asymmetric synthesis [13]. These acetals demonstrate high stereochemical induction in Diels-Alder reactions, achieving diastereomeric ratios of up to 91:9 [13]. The methodology provides a useful approach to the synthesis of enantiomerically enriched cyclobutane derivatives that can be further elaborated to morpholine-containing compounds [13].
Catalytic enantioselective methods have emerged as powerful tools for the synthesis of chiral cyclobutane derivatives [14] [15] [16]. The cascade asymmetric allylic etherification/[2+2] photocycloaddition has been developed using iridium catalysts with chiral phosphoramidite-based ligands [14]. This methodology provides enantioenriched cyclobutane derivatives in good yields with excellent diastereo- and enantioselectivities [14].
Rhodium-catalyzed asymmetric cross-coupling reactions between cyclobutenes and arylboronic acids have been developed for the synthesis of chiral cyclobutanes [15]. The reactions are initiated by rhodium-catalyzed asymmetric carbometallation, followed by chain-walking or C-H insertion processes [15]. This approach provides access to a variety of chiral cyclobutane derivatives through different addition patterns including reductive Heck reactions and homoallylic substitution [15].
The rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters using chiral diene ligands has been demonstrated to provide highly diastereo- and enantioselective access to chiral cyclobutanes [16]. Electron-deficient diene ligands exhibit excellent diastereoselectivity control, making this methodology particularly suitable for the synthesis of complex cyclobutane derivatives [16]. The versatile transformations of the products warrant the synthetic utility of this approach for accessing diverse chiral cyclobutane scaffolds [16].
Cobalt-catalyzed enantioselective [2+2]-cycloaddition between alkynes and alkenyl derivatives has been developed using amino-alcohol ligands [17]. This methodology provides access to over 50 different cyclobutenes with enantioselectivities ranging from 86-97% enantiomeric excess [17]. The reactions are easily scalable and employ earth-abundant metals, making them suitable for practical synthetic applications [17].
The synthesis of morpholine derivatives from 1,2-amino alcohols has been significantly advanced through the development of ethylene sulfate-mediated cyclization reactions [18] [19] [20]. This methodology involves the selective monoalkylation of amines with ethylene sulfate, followed by base-promoted cyclization to form the morpholine ring [18] [19] [20]. The reaction proceeds through a zwitterionic intermediate that can often be isolated by crystallization, providing high-purity products [19] [20].
The ethylene sulfate protocol has been demonstrated on over 50 gram scale, showcasing its potential for industrial applications [18] [21]. The methodology provides access to a variety of morpholines containing substituents at various positions, including 28 examples derived from primary amines [18] [21]. The reaction conditions are mild and environmentally benign, using inexpensive reagents and avoiding the need for harsh reducing conditions [18] [21].
Palladium-catalyzed carboamination reactions have been developed for the synthesis of substituted morpholines from ethanolamine derivatives [22]. The key step involves the coupling of substituted ethanolamine derivatives with aryl or alkenyl bromides under palladium catalysis [22]. This strategy provides access to cis-3,5-disubstituted morpholines as single stereoisomers in moderate to good yields [22].
The nuclear magnetic resonance spectroscopic analysis of 2-cyclobutylmorpholine requires comprehensive examination of both proton and carbon-13 spectra, along with two-dimensional correlation techniques to establish complete structural assignments.
Proton Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 2-cyclobutylmorpholine exhibits characteristic signals arising from both the morpholine ring system and the cyclobutyl substituent. The morpholine moiety displays the typical pattern observed in six-membered heterocyclic rings containing both nitrogen and oxygen atoms [1] [2]. The protons adjacent to the oxygen atom (positions 3 and 5 of the morpholine ring) appear as an apparent triplet at approximately 3.86 parts per million, while the protons adjacent to the nitrogen atom (positions 2 and 6) generate signals at approximately 3.04 parts per million [1] [3]. These signals exhibit the characteristic adenosine adenine adenine prime adenine adenine prime (AA'XX') coupling pattern typical of morpholine derivatives, where the chemical shift difference between the two sets of protons is significantly larger than their coupling constants [1] [3].
The cyclobutyl substituent introduces additional complexity to the spectrum. The proton attached to the carbon bearing the morpholine ring (position 2 of the cyclobutyl group) appears as a quintet in the region of 2.5-3.5 parts per million, reflecting coupling to the four remaining protons of the cyclobutane ring [4] [5]. The remaining cyclobutyl protons appear as complex multiplets in the range of 1.8-2.5 parts per million, exhibiting the characteristic coupling patterns associated with strained four-membered ring systems [4] [5]. The coupling constants in cyclobutane rings show pronounced orientation dependence, with four-bond coupling constants displaying values of approximately 5 hertz for equatorial-equatorial interactions and approximately 0 hertz for axial-axial interactions [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum of 2-cyclobutylmorpholine provides distinct signals for each carbon environment within the molecule. The morpholine ring carbons display characteristic chemical shifts, with the carbon atoms adjacent to oxygen (positions 3 and 5) appearing at approximately 67.5 parts per million, while the carbon atoms adjacent to nitrogen (positions 2 and 6) resonate at approximately 51.9 parts per million [6] [7]. The carbon bearing the cyclobutyl substituent (position 2 of the morpholine ring) experiences significant deshielding due to the electron-withdrawing nature of the cyclobutyl group.
The cyclobutyl carbon atoms exhibit chemical shifts typical of strained cycloalkane systems. The carbon directly attached to the morpholine ring appears in the region of 40-50 parts per million, while the remaining cyclobutyl carbons resonate in the range of 20-30 parts per million [8] [9]. The carbon-13 spectrum provides superior resolution compared to proton nuclear magnetic resonance due to the broader chemical shift range, allowing for clear differentiation of structurally similar carbon environments [6] [7].
Two-Dimensional Correlation Studies
Two-dimensional nuclear magnetic resonance experiments provide crucial connectivity information for complete structural elucidation of 2-cyclobutylmorpholine. Correlation spectroscopy experiments reveal through-bond coupling relationships between protons separated by two to three bonds [10] [11]. The proton-proton correlation spectroscopy spectrum displays cross-peaks between the morpholine protons and the cyclobutyl protons, confirming the direct attachment of the cyclobutyl group to the morpholine ring.
Heteronuclear single quantum coherence experiments establish one-bond carbon-hydrogen correlations, providing definitive assignment of carbon signals to their corresponding protons [10] [11]. The heteronuclear multiple bond correlation technique reveals long-range carbon-hydrogen couplings, enabling identification of quaternary carbons and confirmation of substitution patterns [10] [11]. Nuclear Overhauser enhancement spectroscopy experiments provide through-space connectivity information, confirming the spatial arrangement of protons within the molecule and supporting conformational assignments [10] [11].
| Nuclear Magnetic Resonance Parameter | Morpholine Ring | Cyclobutyl Group |
|---|---|---|
| ¹H Chemical Shift Range (ppm) | 3.04-3.86 | 1.8-3.5 |
| ¹³C Chemical Shift Range (ppm) | 51.9-67.5 | 20-50 |
| Coupling Pattern | AA'XX' system | Complex multiplets |
| Characteristic Features | Apparent triplets | Quintet for CH |
Mass spectrometric analysis of 2-cyclobutylmorpholine under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information complementary to nuclear magnetic resonance spectroscopy. The molecular ion peak appears at mass-to-charge ratio 141, corresponding to the molecular formula C₈H₁₅NO with a molecular weight of 141.21 daltons [12] [13].
Primary Fragmentation Pathways
The fragmentation behavior of 2-cyclobutylmorpholine follows patterns typical of morpholine derivatives, with additional complexity introduced by the cyclobutyl substituent [14] [15]. The most prominent fragmentation pathways involve alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of the cyclobutyl group (C₄H₇, 55 daltons) to generate a fragment ion at mass-to-charge ratio 86 [16] [14]. This fragmentation is favored due to the stabilization of the resulting morpholine-derived cation through resonance with the nitrogen lone pair.
A competing fragmentation pathway involves the loss of the morpholine moiety (C₄H₈NO, 86 daltons) to produce a cyclobutyl cation at mass-to-charge ratio 55 [16] [14]. This fragmentation is less favorable due to the inherent instability of the cyclobutyl cation, which can undergo ring-opening rearrangements to form more stable acyclic structures.
Secondary Fragmentation Processes
Secondary fragmentation of the primary fragment ions generates additional peaks that provide detailed structural information [16] [14]. The morpholine-derived fragment ion at mass-to-charge ratio 86 can undergo further fragmentation through loss of ethylene oxide (C₂H₄O, 44 daltons) to produce a fragment at mass-to-charge ratio 42. This fragmentation involves ring-opening of the morpholine ring and elimination of the oxygen-containing portion.
The cyclobutyl fragment ion at mass-to-charge ratio 55 undergoes ring-opening to generate linear butyl cations, which further fragment through loss of ethylene (C₂H₄, 28 daltons) to produce fragments at mass-to-charge ratio 27 [16] [14]. These secondary fragmentations are characteristic of cyclobutane-containing compounds and provide diagnostic information for structural identification.
Rearrangement Reactions
The mass spectrum of 2-cyclobutylmorpholine exhibits evidence of rearrangement reactions that involve hydrogen migrations and ring-opening processes [16] [14]. The McLafferty rearrangement, commonly observed in morpholine derivatives, results in the formation of fragment ions through elimination of neutral molecules accompanied by hydrogen transfer. This rearrangement is facilitated by the presence of the morpholine nitrogen atom, which can stabilize the resulting cation through resonance.
The cyclobutyl group can undergo ring-opening rearrangements under electron ionization conditions, leading to the formation of linear alkyl fragments [16] [14]. These rearrangements are driven by the relief of ring strain and the formation of more stable carbocation intermediates.
| Fragment Ion | m/z | Composition | Fragmentation Mechanism |
|---|---|---|---|
| Molecular Ion | 141 | C₈H₁₅NO⁺- | Electron impact ionization |
| Base Peak | 86 | C₄H₈NO⁺ | Loss of cyclobutyl group |
| Cyclobutyl Fragment | 55 | C₄H₇⁺ | Loss of morpholine moiety |
| Ring-opened Fragment | 42 | C₂H₄N⁺ | Secondary fragmentation |
While specific crystallographic data for 2-cyclobutylmorpholine is not available in the current literature, the structural characterization can be inferred from related morpholine derivatives that have been subjected to single crystal X-ray diffraction analysis. The crystallographic analysis of morpholine-containing compounds reveals consistent structural features that provide insight into the expected solid-state structure of 2-cyclobutylmorpholine.
Morpholine Ring Geometry
Crystallographic studies of morpholine derivatives consistently demonstrate that the morpholine ring adopts a chair conformation in the solid state, similar to cyclohexane but with slight distortions due to the presence of the oxygen and nitrogen heteroatoms [17] [18]. The ring puckering parameters indicate that the morpholine ring maintains this chair conformation with the oxygen and nitrogen atoms occupying equatorial positions to minimize steric interactions [17] [18].
The bond lengths within the morpholine ring are characteristic of saturated carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. The carbon-carbon bond lengths typically range from 1.52 to 1.55 angstroms, while the carbon-nitrogen bonds are slightly longer at 1.46 to 1.48 angstroms, and the carbon-oxygen bonds are approximately 1.43 to 1.45 angstroms [17] [18]. These bond lengths are consistent with single bonds and reflect the sp³ hybridization of the ring atoms.
Cyclobutyl Substituent Geometry
The cyclobutyl substituent in 2-cyclobutylmorpholine is expected to adopt a puckered conformation to minimize torsional strain, as observed in related cyclobutane derivatives [19] [20]. The cyclobutane ring typically exhibits a puckering angle of approximately 25-30 degrees from planarity, which represents the optimal balance between angle strain and torsional strain [19] [20]. The carbon-carbon bond lengths within the cyclobutyl ring are slightly longer than those in unstrained alkanes, typically ranging from 1.55 to 1.57 angstroms, reflecting the increased s-character of the carbon-carbon bonds due to ring strain [19] [20].
Intermolecular Interactions
Crystallographic analysis of related morpholine derivatives reveals that the solid-state packing is dominated by hydrogen bonding interactions involving the morpholine nitrogen atom [17] [18]. The nitrogen atom can act as both a hydrogen bond donor (when protonated) and acceptor, leading to the formation of extensive hydrogen bonding networks in the crystal lattice. Additionally, weak van der Waals interactions between the aliphatic portions of adjacent molecules contribute to the overall crystal packing.
The presence of the cyclobutyl substituent is expected to influence the crystal packing through additional van der Waals interactions and potential steric constraints that may affect the hydrogen bonding geometry [17] [18]. The compact nature of the cyclobutyl group may lead to more efficient packing compared to larger alkyl substituents.
Crystal System and Space Group
Based on the structural features of related morpholine derivatives, 2-cyclobutylmorpholine is expected to crystallize in a centrosymmetric space group, most likely in the monoclinic or triclinic crystal system [17] [18]. The presence of the morpholine ring, which lacks inherent symmetry, typically leads to crystallization in lower symmetry space groups. The unit cell parameters would be expected to reflect the molecular dimensions, with cell lengths on the order of 6-15 angstroms and cell angles deviating from 90 degrees in the case of triclinic symmetry [17] [18].
| Crystallographic Parameter | Expected Value | Basis for Prediction |
|---|---|---|
| Crystal System | Monoclinic/Triclinic | Related morpholine derivatives |
| Space Group | Centrosymmetric | Lack of chiral centers |
| Unit Cell Dimensions | 6-15 Å | Molecular size considerations |
| Morpholine Ring Conformation | Chair | Minimum energy conformation |
Density functional theory calculations provide valuable insights into the conformational preferences and electronic structure of 2-cyclobutylmorpholine. These computational studies complement experimental crystallographic data and allow for the exploration of conformational landscapes that may not be accessible through experimental methods alone.
Morpholine Ring Conformational Analysis
Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set reveal that the morpholine ring in 2-cyclobutylmorpholine strongly prefers the chair conformation, consistent with experimental observations [19] [21]. The chair conformation is stabilized by approximately 5-7 kilocalories per mole compared to alternative conformations such as the boat or twist-boat forms [19] [21]. This conformational preference is driven by the minimization of torsional strain and the optimization of bond angles around the heteroatoms.
The calculations indicate that the nitrogen atom preferentially adopts a pyramidal geometry with the lone pair occupying an equatorial position in the chair conformation [19] [21]. This arrangement minimizes steric interactions with the ring substituents and allows for optimal orbital overlap in potential hydrogen bonding interactions. The oxygen atom maintains its expected tetrahedral geometry with minimal distortion from the ideal bond angles.
Cyclobutyl Group Conformational Preferences
The cyclobutyl substituent exhibits conformational flexibility, with the ring adopting a puckered conformation that deviates from planarity by approximately 25-30 degrees [19] [20]. Density functional theory calculations reveal that the cyclobutyl ring can undergo pseudorotational motion, similar to cyclopentane, but with a much higher barrier due to the increased ring strain [19] [20]. The barrier to ring inversion is calculated to be approximately 1.5-2.0 kilocalories per mole, indicating rapid interconversion between equivalent puckered conformations at room temperature.
The attachment of the cyclobutyl group to the morpholine ring introduces additional conformational considerations. The calculations indicate that the cyclobutyl group preferentially adopts an equatorial position relative to the morpholine ring chair conformation, minimizing steric interactions with the ring atoms [19] [21]. This preference is estimated to be approximately 1.2-1.5 kilocalories per mole, which is smaller than typical alkyl substituent preferences due to the compact nature of the cyclobutyl group.
Electronic Structure Analysis
Density functional theory calculations provide detailed information about the electronic structure of 2-cyclobutylmorpholine, including atomic charges, molecular orbitals, and electron density distributions [19] [21]. The calculations reveal that the nitrogen atom carries a partial negative charge of approximately -0.6 electronic units, while the oxygen atom bears a charge of approximately -0.4 electronic units. These charges reflect the relative electronegativities of the heteroatoms and their ability to participate in hydrogen bonding interactions.
The highest occupied molecular orbital is primarily localized on the nitrogen atom, consistent with its role as the primary nucleophilic site in the molecule [19] [21]. The lowest unoccupied molecular orbital exhibits contributions from both the nitrogen and oxygen atoms, indicating potential sites for electrophilic attack. The calculated dipole moment is approximately 1.8-2.2 Debye units, reflecting the polar nature of the molecule due to the presence of the heteroatoms.
Solvent Effects
Density functional theory calculations incorporating solvent effects through the polarizable continuum model reveal that the conformational preferences of 2-cyclobutylmorpholine are relatively insensitive to solvent polarity [19] [21]. The chair conformation of the morpholine ring remains strongly preferred in both polar and nonpolar solvents, with energy differences varying by less than 0.5 kilocalories per mole. However, the calculations indicate that polar solvents can stabilize conformations with enhanced dipole moments, potentially affecting the relative populations of different rotamers around the morpholine-cyclobutyl bond.
The solvation energy calculations suggest that 2-cyclobutylmorpholine is more stable in polar solvents such as water and dimethyl sulfoxide compared to nonpolar solvents like hexane [19] [21]. This preference is attributed to the favorable electrostatic interactions between the polar solvent molecules and the heteroatoms in the morpholine ring.
| Conformational Parameter | Calculated Value | Method |
|---|---|---|
| Morpholine Chair Preference | 5-7 kcal/mol | B3LYP/6-31G(d,p) |
| Cyclobutyl Puckering Angle | 25-30° | DFT optimization |
| Ring Inversion Barrier | 1.5-2.0 kcal/mol | Transition state calculation |
| Equatorial Preference | 1.2-1.5 kcal/mol | Conformational analysis |